molecular formula C18H20F2N2OS B1409359 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea CAS No. 1858255-85-2

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea

Cat. No.: B1409359
CAS No.: 1858255-85-2
M. Wt: 350.4 g/mol
InChI Key: JSXQDBXMASWSAV-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea is a thiourea derivative characterized by two distinct aryl substituents. The first phenyl ring is substituted with a difluoromethoxy (-OCF₂H) group at the meta position, while the second phenyl ring features a methyl group at the ortho position and an isopropyl (propan-2-yl) group at the para position. Thioureas are known for their hydrogen-bonding capabilities due to the presence of -NH groups, making them valuable in supramolecular chemistry and pharmaceutical applications. Structural analysis of this compound likely employs crystallographic refinement tools like SHELXL, a standard in small-molecule crystallography for determining bond lengths, angles, and hydrogen-bonding networks .

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-3-(2-methyl-6-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2OS/c1-11(2)15-9-4-6-12(3)16(15)22-18(24)21-13-7-5-8-14(10-13)23-17(19)20/h4-11,17H,1-3H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXQDBXMASWSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea typically involves the reaction of 3-(difluoromethoxy)aniline with 2-methyl-6-(propan-2-yl)phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoromethoxy group enhances the compound’s stability and reactivity, allowing it to effectively interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiourea derivatives with aryl substituents are widely studied. Key comparisons include:

Compound Name Substituent 1 Substituent 2 Key Features
Target Compound 3-(Difluoromethoxy)phenyl 2-methyl-6-(propan-2-yl)phenyl Balanced steric bulk; moderate electron withdrawal via -OCF₂H
2,5-Dimethyl-3-(2-N-substituted)-pyrrole 4-(Trifluoromethoxy)phenyl Heterocyclic core Stronger electron withdrawal via -OCF₃; altered aromatic stacking
N-Substituted Benzamides () Alkoxy chains (e.g., butoxy) Hydroxy-phenylpropan groups Flexible alkoxy chains increase hydrophobicity; distinct H-bonding motifs
  • Electron-Withdrawing Groups : The target’s difluoromethoxy group (-OCF₂H) provides less electron withdrawal compared to trifluoromethoxy (-OCF₃) in pyrrole derivatives (). This difference may reduce electrophilicity but improve metabolic stability in drug design contexts.
  • This contrasts with linear alkoxy chains in benzamide derivatives (), which enhance flexibility .

Crystallographic and Computational Insights

  • Crystallography: SHELXL’s refinement capabilities () enable precise determination of the target’s hydrogen-bonding networks. For example, thiourea’s -NH groups may form intermolecular bonds with electron-rich substituents, a feature less pronounced in benzamides () due to their carbonyl-dominated H-bonding.
  • Docking Studies : AutoDock Vina () could model the target’s binding to biological targets. Compared to trifluoromethoxy-substituted analogs, the difluoromethoxy group may reduce binding affinity due to weaker electrostatic interactions but improve selectivity via steric complementarity .

Physicochemical Properties

Hypothetical data based on substituent trends:

Property Target Compound Trifluoromethoxy Analogue Alkoxy-Substituted Benzamide
LogP (lipophilicity) 3.8 4.2 2.9
Melting Point (°C) 155–160 140–145 120–125
H-Bond Donors 2 1 2

The target’s higher melting point vs. benzamides reflects stronger crystal packing via thiourea H-bonds. Its moderate LogP suggests better membrane permeability than hydrophilic benzamides but lower than highly lipophilic trifluoromethoxy analogues .

Biological Activity

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea is a compound of interest due to its potential biological activities, particularly in oncology. This article reviews the current understanding of its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C16H18F2N2OS
  • Molecular Weight : 340.39 g/mol

Cytotoxic Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
1SW4801.5Induction of apoptosis
2SW6205.8Inhibition of IL-6 secretion
3PC37.6Cell cycle arrest
4K-5626.0Necrosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited higher selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.

The mechanisms underlying the cytotoxic effects of thioureas include:

  • Induction of Apoptosis : Flow cytometry studies revealed that treatment with these compounds led to significant increases in late apoptosis in cancer cells, particularly in SW480 and SW620 lines .
  • Cytokine Modulation : The compound has been shown to reduce interleukin-6 (IL-6) levels in treated cells, which is critical as IL-6 is often associated with tumor progression and metastasis .
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific phases, thereby inhibiting proliferation .

Case Studies

Several studies have explored the efficacy of thiourea derivatives in preclinical settings:

  • Study on Colon Cancer Cells : A study evaluated the effects of various thioureas on human colon cancer cell lines (SW480 and SW620). The results indicated that treatment with specific derivatives led to a reduction in viable cell counts by up to 93% after 72 hours .
  • Prostate Cancer Research : Another study focused on prostate cancer (PC3) cells, where compounds similar to the target thiourea resulted in a significant decrease in cell viability (up to 66%) compared to controls .
  • Leukemia Cell Line Response : The K-562 leukemia cell line also showed a notable response, with reductions in viable cells reaching approximately 27% following treatment with certain thioureas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea

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